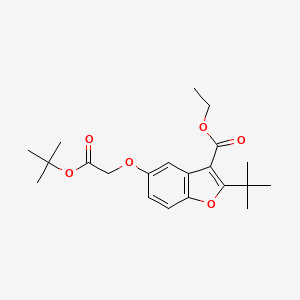

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate, also known as EBBO, is a synthetic compound used in scientific research. It is a complex molecule that has several applications in the field of chemistry and biology.

科学的研究の応用

Synthesis and Antiviral Activity

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate has been utilized in the synthesis of novel anti-HIV compounds. Specifically, ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from the corresponding arylacetonitriles and 2-bromo esters, underwent condensation with thiourea followed by treatment with chloroacetic acid to afford 5-alkyl-6-(arylmethyl)uracils. These compounds were further processed to create acyclic 5-alkyl-6-(arylmethyl)uracil derivatives, which demonstrated extremely potent activity against HIV-1. This highlights the compound's role in the development of new antiviral agents (Danel et al., 1996).

Synthesis of Penem Derivatives

The compound also plays a role in the synthesis of penem derivatives, which are of interest due to their antibacterial properties. For instance, ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate was synthesized through a series of reactions involving displacement, acylation, and Wittig cyclization. The synthesis process and the characterization of the intermediates and the target product have contributed to the field of antibacterial drug research (Guo-Cheng Lei, 2010).

Renewable PET Production

Another significant application involves the synthesis of biobased terephthalic acid precursors for renewable polyethylene terephthalate (PET) production. Silica molecular sieves containing framework Lewis acid centers catalyzed the Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans. This process, which included the compound as a reactant, identified main side products and proposed an overall reaction pathway, contributing to the development of sustainable materials (Pacheco et al., 2015).

Organic Synthesis and Structural Analysis

The compound has also been involved in the synthesis and structural analysis of novel organic compounds. For instance, it was used in the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, which was characterized by various spectroscopic methods and X-ray single crystal structure determination. This research contributes to the broader understanding of organic compound structures and their potential applications (Marjani, 2013).

特性

IUPAC Name |

ethyl 2-tert-butyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-8-24-19(23)17-14-11-13(25-12-16(22)27-21(5,6)7)9-10-15(14)26-18(17)20(2,3)4/h9-11H,8,12H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKVLOXFMKROMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2736499.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2736500.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2736503.png)

![[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/no-structure.png)

![2-Benzylsulfanyl-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2736506.png)

![1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2736512.png)